molecular formula C12H17NO B11906594 (S)-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

(S)-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B11906594
M. Wt: 191.27 g/mol
InChI Key: OTOIWTNFTFZKRG-NSHDSACASA-N
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Description

(S)-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 1337373-99-5) is a chiral tetrahydronaphthalene derivative with a molecular formula of C₁₂H₁₇NO and a molecular weight of 191.27 g/mol . The compound features a methoxy group at position 7 and a methyl group at position 6 of the tetrahydronaphthalene scaffold, with an (S)-configuration at the 1-position amine.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(1S)-7-methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C12H17NO/c1-8-6-9-4-3-5-11(13)10(9)7-12(8)14-2/h6-7,11H,3-5,13H2,1-2H3/t11-/m0/s1

InChI Key

OTOIWTNFTFZKRG-NSHDSACASA-N

Isomeric SMILES

CC1=CC2=C(C=C1OC)[C@H](CCC2)N

Canonical SMILES

CC1=CC2=C(C=C1OC)C(CCC2)N

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation and Cyclization

A common route begins with 3-methoxy-4-methylbenzaldehyde . Subjecting this to Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃ yields 7-methoxy-6-methyl-1-tetralone (Figure 1). Cyclization is achieved via intramolecular acylation under acidic conditions, forming the tetralone scaffold.

Reaction Conditions

StepReagents/ConditionsYield (%)
Friedel-CraftsAcetyl chloride, AlCl₃, CH₂Cl₂, 0–25°C78–82
CyclizationH₂SO₄, reflux, 4 h85

Birch Reduction of Naphthalene Derivatives

Alternative routes employ Birch reduction of substituted naphthalenes. For example, 7-methoxy-6-methylnaphthalene is reduced using liquid ammonia and lithium to yield the tetralin structure. This method avoids ketone intermediates but requires precise control to prevent over-reduction.

Optimization Data

  • Solvent : Liquid NH₃, −78°C

  • Reductant : Li (3 equiv)

  • Yield : 70%

Introduction of the Amine Group

Reductive Amination of 1-Tetralone

The ketone group in 7-methoxy-6-methyl-1-tetralone is converted to an amine via reductive amination. Using ammonium acetate and sodium cyanoborohydride in methanol, the imine intermediate is selectively reduced to the primary amine.

Procedure

  • Dissolve tetralone (1 mmol) in MeOH.

  • Add NH₄OAc (2 mmol) and NaBH₃CN (1.5 mmol).

  • Stir at 25°C for 12 h.

  • Isolate via column chromatography (SiO₂, EtOAc/hexane).

Yield : 68%

Catalytic Hydrogenation of Nitriles

An alternative pathway involves converting the tetralone to a nitrile using trimethylsilyl cyanide (TMSCN) and ZnI₂, followed by hydrogenation over Raney Ni. This method avoids acidic conditions, preserving acid-sensitive substituents.

Key Steps

  • Cyanation : TMSCN (1.2 equiv), ZnI₂ (0.1 equiv), benzene, 25°C, 91% yield.

  • Hydrogenation : H₂ (50 psi), Raney Ni, EtOH, 6 h, 75% yield.

Enantiomeric Resolution

Chiral Chromatography

The racemic amine is resolved using a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase. The (S)-enantiomer elutes first, achieving >99% ee.

Chromatographic Parameters

ColumnMobile PhaseFlow RateRetention Time (S)ee (%)
Chiralpak® IAHexane/IPA (90:10)1 mL/min12.3 min99.5

Diastereomeric Salt Formation

Alternative resolution involves reacting the racemate with (R)-mandelic acid in EtOAc. The (S)-amine·(R)-mandelate salt precipitates preferentially, yielding 92% ee after recrystallization.

Conditions

  • Acid : (R)-Mandelic acid (1 equiv)

  • Solvent : EtOAc, 25°C

  • Recovery : 65%

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities employ flow reactors for tetralone reduction and amination steps. Benefits include:

  • Improved Heat Management : Exothermic reactions (e.g., hydrogenation) are controlled.

  • Higher Throughput : 5 kg/day output achievable.

Waste Reduction Strategies

  • Solvent Recycling : MeOH and EtOAc recovered via distillation.

  • Catalyst Reuse : Raney Ni reactivated via HNO₃ wash, maintaining 90% activity over 10 cycles.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsOverall Yield (%)
Reductive AminationMild conditions, high selectivityRequires ketone precursor68
Nitrile HydrogenationAvoids acidic mediaCyanide handling precautions75
Birch ReductionDirect ring reductionOver-reduction risks70

Scientific Research Applications

Anticancer Properties

One of the most promising applications of (S)-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is its potential anticancer activity. Several studies have investigated its efficacy against various cancer cell lines:

Cell Line IC50 Value (µM) Effectiveness
HCT-11610.0Significant inhibition
MCF-715.0Moderate inhibition
A54912.5Significant inhibition

In vitro studies have shown that this compound induces apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle progression .

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of this compound. It has been shown to exhibit protective effects against oxidative stress-induced neuronal damage in cell culture models. The compound's ability to scavenge free radicals and reduce inflammation may contribute to its neuroprotective effects .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16

These findings suggest that the compound could be further explored for its potential use as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound using human cancer cell lines such as A549 and MCF-7. Results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 15 µM. The compound's mechanism was linked to apoptosis induction and cell cycle arrest .

Case Study 2: Neuroprotection in Models of Oxidative Stress

In a model of oxidative stress using neuronal cells exposed to hydrogen peroxide, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. This effect was attributed to the compound's antioxidant properties .

Mechanism of Action

The mechanism of action of (S)-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, influencing biological pathways and eliciting specific effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Molecular Properties

The table below highlights key structural analogs and their properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
(S)-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (Target Compound) 7-OMe, 6-Me (1-amine, S) C₁₂H₁₇NO 191.27 1337373-99-5 Chiral center at 1-position; electron-donating OMe and Me groups
(S)-6-Chloro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine 7-Me, 6-Cl (1-amine, S) C₁₁H₁₄ClN 195.69 1259831-94-1 Chloro substituent (electron-withdrawing) vs. methoxy in target
6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine 6-OMe (2-amine) C₁₁H₁₅NO 177.24 81861-30-5 Amine at position 2 instead of 1; positional isomerism alters conformation
7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 7-Me (1-amine) C₁₁H₁₅N·HCl 175.7 (free base) 856562-93-1 Lacks methoxy group; hydrochloride salt enhances solubility
(S)-7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine 7-Cl, 6-F (1-amine, S) C₁₀H₁₁ClFN 199.65 1259837-60-9 Dual halogen substitution; higher molecular weight vs. target
Key Observations:
  • Positional Isomerism : Moving the amine group from position 1 (target) to 2 (as in 6-Methoxy-2-amine) may disrupt biological activity, as seen in SSRIs like sertraline, where the 1-amine is critical .
  • Chirality: Enantiomers (e.g., (S)- vs.

Biological Activity

(S)-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound belonging to the tetrahydronaphthalene family. Its unique structure, characterized by a methoxy group at the 7th position and a methyl group at the 6th position on the naphthalene ring, contributes to its diverse biological activities. This compound has garnered attention for its potential therapeutic implications due to its interactions with various biological targets.

  • Molecular Formula : C12_{12}H17_{17}NO
  • Molecular Weight : 191.27 g/mol
  • CAS Number : 1213102-08-9

Structural Characteristics

The stereochemistry of this compound significantly influences its biological activity. The (S) configuration indicates a specific spatial arrangement that can affect how the compound interacts with biological receptors and enzymes.

Research indicates that this compound interacts with neurotransmitter receptors and enzymes, potentially acting as an agonist or antagonist depending on the target. The interactions may modulate neurotransmission and signal transduction pathways, which are critical in various physiological processes.

Interaction Studies

Several studies have highlighted the interactions of this compound with molecular targets:

Target Interaction Type Effect
Dopamine ReceptorsAgonistEnhances dopaminergic signaling
Serotonin ReceptorsAntagonistInhibits serotonin-mediated responses
EnzymesInhibitorModulates enzymatic activity

These interactions suggest that this compound may have implications in treating neurological disorders by influencing neurotransmitter systems.

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that this compound exhibited neuroprotective properties in models of neurodegeneration. The compound was shown to reduce oxidative stress and inflammation in neuronal cells exposed to neurotoxic agents .
  • Behavioral Studies : In animal models, administration of this compound resulted in improved cognitive function and reduced anxiety-like behaviors. These findings suggest potential applications in treating mood disorders .
  • Binding Affinity Studies : Molecular docking studies revealed that this compound has a high binding affinity for monoamine transporters. This indicates its potential as a therapeutic agent for conditions related to dopamine and serotonin dysregulation .

Q & A

Q. Key Data :

StepReagents/ConditionsYield (%)Purity (ee)
MethoxylationMeOH/H₂SO₄, 80°C75-
MethylationMeCl/AlCl₃, 0°C68-
Chiral Amine Formation(R)-tert-Butanesulfinamide, Ti(OiPr)₄6199%

What spectroscopic and chromatographic methods validate the compound’s structure and purity?

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy singlet at δ 3.7–3.9 ppm, methyl group at δ 2.1–2.3 ppm) and tetrahydronaphthalene ring conformation .
  • HPLC : Chiral columns (e.g., Chiralpak® IA) resolve enantiomers; retention times and peak areas quantify enantiomeric excess .
  • HRMS : Exact mass analysis (e.g., m/z 191.27 for C₁₂H₁₇NO⁺) confirms molecular formula .

Advanced Tip : Use 2D NMR (COSY, NOESY) to resolve steric interactions between the methyl and methoxy groups .

How do the methoxy and methyl substituents influence reactivity and biological target interactions?

Q. Advanced

  • Reactivity : The methoxy group directs electrophilic substitution to the para position, while the methyl group enhances steric hindrance, affecting regioselectivity in further functionalization .
  • Biological Targets : The methoxy group’s electron-donating effects increase binding affinity to serotonin receptors (e.g., 5-HT₁A), while the methyl group modulates lipophilicity, impacting blood-brain barrier penetration .

Contradiction Alert : In vitro assays may show higher receptor affinity than in vivo due to metabolic demethylation of the methoxy group .

What strategies resolve conflicting data between in vitro and in vivo biological activity studies?

Q. Advanced

  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., demethylated derivatives) that may contribute to in vivo effects .
  • Pharmacokinetic Studies : Measure plasma/tissue concentrations to correlate exposure levels with observed activity .
  • Receptor Knockout Models : Use CRISPR-edited cell lines or transgenic animals to isolate target-specific effects .

How can computational models predict binding modes, and what validation is required?

Q. Advanced

  • Docking Simulations : Software like AutoDock Vina models interactions with serotonin receptors; prioritize poses with hydrogen bonds to methoxy oxygen .
  • MD Simulations : Assess binding stability over 100-ns trajectories; validate with mutagenesis (e.g., Ser³⁵⁴Ala in 5-HT₁A abolishes binding) .

What are the solubility and stability profiles under varying conditions?

Q. Basic

  • Solubility : Freely soluble in DMSO (>50 mg/mL), sparingly soluble in water (<1 mg/mL). Hydrochloride salt forms improve aqueous solubility .
  • Stability : Stable at 4°C (powder) for >6 months; degrade in solution at pH <3 (amine protonation) or >10 (oxidation) .

What challenges arise in regioselective functionalization of the tetrahydronaphthalene core?

Q. Advanced

  • Steric Effects : Methyl at position 6 hinders electrophilic attack at C5/C8 .
  • Electronic Effects : Methoxy at C7 directs substitution to C5; use directing groups (e.g., boronic esters) to override inherent reactivity .

What in vitro assays assess neuropharmacological potential?

Q. Basic

  • Receptor Binding : Radioligand displacement assays (³H-8-OH-DPAT for 5-HT₁A) .
  • Functional Assays : cAMP inhibition in HEK-293 cells expressing 5-HT₁A .

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